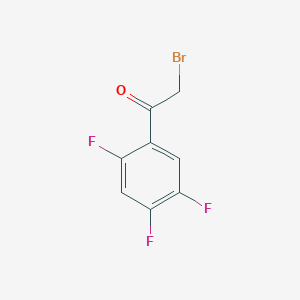

2,4,5-Trifluorophenacyl bromide

Übersicht

Beschreibung

2,4,5-Trifluorophenacyl bromide (TFPB) is a widely used reagent in laboratory experiments and research. It is a highly reactive compound that is used in a variety of synthetic methods and applications. TFPB is a versatile reagent that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Engineering

2,4,5-Trifluorophenacyl bromide is a key intermediate in the synthesis of other fluorinated compounds, which are valuable in pharmaceutical industry and material science. A study outlined a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid from 2,4,5-trifluorobromobenzene, demonstrating the utility of 2,4,5-trifluorophenacyl bromide derivatives in facilitating efficient and high-yield chemical transformations (Deng et al., 2015).

Spectroscopic Properties and Antipathogenic Activity

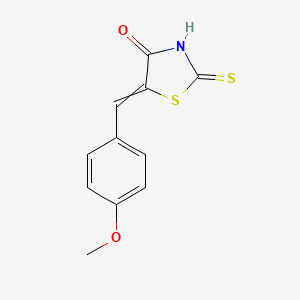

The compound's derivatives have been studied for their spectroscopic properties and antipathogenic activity, indicating its role in the development of new materials and potential antimicrobial agents. One study highlighted the synthesis and characterization of thiourea derivatives of 2,4,5-trifluorophenacyl bromide, which exhibited significant antipathogenic activity against bacterial strains (Limban et al., 2011).

Novel Synthetic Routes

Innovative synthetic routes have been developed using 2,4,5-trifluorophenacyl bromide derivatives, such as the stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol, showcasing the compound's versatility in organic synthesis (Aktaş et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, 2,4,5-trifluorophenacyl bromide derivatives have been used in HPLC separation techniques, such as in the separation of positional isomers of trifluorophenylacetic acid, highlighting its importance in analytical methodologies for quality control and process development in pharmaceuticals (Pinto et al., 2005).

Environmental Impact Studies

Furthermore, research has been conducted on the environmental concentrations and toxicology of brominated phenols, including analogs and derivatives related to 2,4,5-trifluorophenacyl bromide, to understand their presence and impact in the environment, indicating the compound's relevance in environmental science (Koch & Sures, 2018).

Eigenschaften

IUPAC Name |

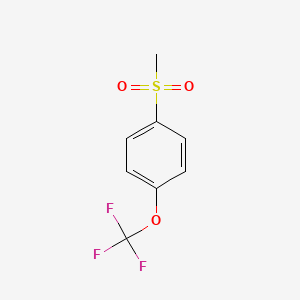

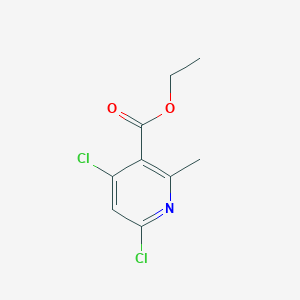

2-bromo-1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXKXNLPKBSNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382490 | |

| Record name | 2,4,5-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorophenacyl bromide | |

CAS RN |

193977-34-3 | |

| Record name | 2,4,5-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

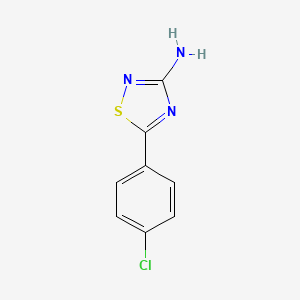

![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)